Fmoc-Gly-Val-OH
Overview
Description
Fmoc-Gly-Val-OH, also known as fluorenylmethyloxycarbonyl-glycine-valine, is a dipeptide derivative commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus, allowing for the stepwise construction of peptides. This compound is particularly valuable in the synthesis of complex peptides due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Fmoc-Gly-Val-OH, also known as 9-Fluorenylmethoxycarbonyl-Glycine-Valine, is primarily used in the field of peptide synthesis . The primary targets of this compound are amino acids that are being synthesized into peptides . The compound plays a crucial role in protecting these amino acids during the synthesis process .
Mode of Action
This compound interacts with its targets (amino acids) by acting as a protecting group . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in this compound is base-labile, meaning it can be removed under basic conditions . This property allows this compound to protect the amino group of an amino acid during peptide bond formation, and then be removed afterwards to allow for further elongation of the peptide chain .
Biochemical Pathways
The action of this compound affects the biochemical pathway of peptide synthesis . By protecting the amino group of an amino acid, this compound prevents unwanted side reactions during the formation of peptide bonds . Once the Fmoc group is removed, the amino acid can then be incorporated into the growing peptide chain .
Pharmacokinetics
It is known that this compound is a solid compound at room temperature and is soluble in dimethylformamide (dmf) .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting amino groups during peptide bond formation and then being removed afterwards, this compound allows for the precise assembly of amino acids into peptides .
Action Environment
The action of this compound is influenced by the pH of its environment . As a base-labile compound, the Fmoc group of this compound can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the successful action of this compound . Additionally, this compound should be stored at low temperatures (2-8°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-Gly-Val-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and biomolecules during the synthesis process. For instance, the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The removal of the Fmoc group is typically achieved using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction is essential for the stepwise assembly of peptides on a solid support.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound influences cell function by facilitating the synthesis of peptides that can be used in various biological studies. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can be used to study receptor-ligand interactions, enzyme-substrate interactions, and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amine group of the glycine residue, allowing for selective reactions at other functional groups. The removal of the Fmoc group by piperidine is a key step in the synthesis process, as it exposes the amine group for further reactions . This mechanism ensures the precise assembly of peptides, which can then be used in various biochemical and cellular studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions . This stability is crucial for the stepwise synthesis of peptides, as it allows for the selective removal of the protecting group without affecting other functional groups. Long-term effects on cellular function can be observed in in vitro or in vivo studies, where peptides synthesized using this compound are used to study various biological processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to synthesize peptides for various studies. At high doses, there may be toxic or adverse effects, such as disruption of cellular processes or induction of immune responses . It is important to carefully control the dosage to avoid these adverse effects and ensure the successful synthesis of peptides.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as piperidine, which is used to remove the Fmoc group during the synthesis process . This interaction is crucial for the stepwise assembly of peptides, as it allows for the selective removal of the protecting group and the subsequent reactions at other functional groups. The metabolic flux and metabolite levels can be affected by the presence of this compound, as it influences the synthesis and degradation of peptides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, which is essential for its role in peptide synthesis . The transport and distribution of this compound can affect its activity and function, as it needs to be present in specific cellular compartments for the synthesis process to occur.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it needs to be present in the appropriate cellular environment for peptide synthesis . The Fmoc group ensures that the compound is stable and can be selectively removed when needed, allowing for precise control over the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Val-OH typically involves the coupling of fluorenylmethyloxycarbonyl-glycine with valine. The process begins with the protection of the glycine amino group using fluorenylmethyloxycarbonyl chloride. The protected glycine is then coupled with valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for the efficient production of large quantities of the compound. The use of solid-phase peptide synthesis techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Val-OH undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: DCC and DMAP in THF are frequently used for the coupling reactions.
Major Products Formed
The primary products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or coupled to form longer peptide chains .
Scientific Research Applications
Fmoc-Gly-Val-OH has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Fluorenylmethyloxycarbonyl-glycine, used for similar purposes but lacks the valine residue.
Fmoc-Val-OH: Fluorenylmethyloxycarbonyl-valine, used in peptide synthesis but lacks the glycine residue.
Uniqueness
Fmoc-Gly-Val-OH is unique due to its combination of glycine and valine residues, providing specific structural and functional properties that are valuable in the synthesis of certain peptides. The presence of both residues allows for the creation of peptides with unique sequences and properties, making it a versatile tool in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHFHUXDLSLMX-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427069 | |
Record name | Fmoc-Gly-Val-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86895-14-9 | |
Record name | Fmoc-Gly-Val-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86895-14-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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